4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine
Description
Properties
Molecular Formula |
C11H4Cl2F4N2 |
|---|---|
Molecular Weight |
311.06 g/mol |
IUPAC Name |
4,6-dichloro-5-fluoro-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H4Cl2F4N2/c12-8-7(14)9(13)19-10(18-8)5-1-3-6(4-2-5)11(15,16)17/h1-4H |
InChI Key |
MSXXZLYFRFJUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=N2)Cl)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride-Based Halogenation
The most widely documented method involves reacting 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as dimethylaniline. This reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms. Key steps include:
-
Initial Chlorination :
The reaction is conducted at reflux (110–120°C) for 6–8 hours, yielding 85–90% purity. -
Purification via Distillation :
Excess POCl₃ is removed under reduced pressure, and the crude product is distilled at 80–85°C/15 mmHg to isolate 4,6-dichloro-5-fluoropyrimidine.
Limitations :
Phosgene-Mediated Chlorination
An alternative approach uses phosgene (COCl₂) as the chlorinating agent in nitrobenzene solvent with 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids phosphorus-based reagents and offers higher yields (92–95%):
-
Reaction Conditions :
Conducted at 60–70°C for 3–4 hours, this method reduces reaction time by 50% compared to POCl₃-based routes. -
Solvent and Catalyst Recovery :
Nitrobenzene and DMAP are recycled by distilling the reaction mixture, enhancing cost-efficiency.
Advantages Over POCl₃ Method :
Synthesis of the Trifluoromethylphenyl Moiety
The 4-(trifluoromethyl)phenyl group is typically prepared via trifluoromethylation of iodobenzene or bromobenzene derivatives . A notable method involves:
Radical Trifluoromethylation
Using sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in the presence of FeSO₄:
-
Reaction Mechanism :
Conducted in ethyl acetate at 45–55°C, this method achieves 70–75% yield for 4-(trifluoromethyl)iodobenzene. -
Chlorination of the Aromatic Ring :
The iodinated intermediate is further chlorinated using POCl₃ and H₃PO₄ to enhance reactivity for subsequent coupling.
Coupling Strategies for Final Product Assembly
The integration of the pyrimidine core and trifluoromethylphenyl group relies on Ullmann-type coupling or Suzuki-Miyaura cross-coupling .
Ullmann Coupling
Conditions :
-
Substrates: 4,6-Dichloro-5-fluoropyrimidine and 4-(trifluoromethyl)phenylboronic acid.
Outcome :
Suzuki-Miyaura Cross-Coupling
Conditions :
Advantages :
Comparative Analysis of Synthetic Routes
Optimization and Scalability Challenges
-
Halogenation By-Products :
Residual phosphorus compounds in POCl₃-based routes necessitate additional purification steps, increasing production costs. -
Trifluoromethylation Efficiency :
Radical methods suffer from competing side reactions, limiting yields to 70–75%. Alternative approaches using CF₃Cu reagents are under investigation. -
Catalyst Cost in Coupling :
Palladium catalysts in Suzuki reactions contribute significantly to expenses. Recent studies explore nickel-based alternatives for cost reduction .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in solvents like methanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
4,6-Dichloro-5-fluoro-2-methylpyrimidine
- Substituents : 4,6-Cl; 5-F; 2-CH₃
- Molecular Formula : C₅H₃Cl₂FN₂
- Key Differences :
- The 2-methyl group reduces steric hindrance compared to the bulky trifluoromethylphenyl group.
- Lower molecular weight (181.01 g/mol) improves solubility in polar solvents but decreases lipophilicity.
- Applications : Intermediate in small-molecule synthesis due to its simplicity and ease of functionalization .
4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- Substituents : 4,6-Cl; 2-SO₂CH₃
- Molecular Formula : C₅H₄Cl₂N₂O₂S
- Key Differences :
- The sulfonyl group is strongly electron-withdrawing, enhancing electrophilic substitution resistance.
- Higher polarity compared to the trifluoromethylphenyl group, favoring aqueous solubility.
- Applications : Used in cross-coupling reactions for drug discovery .
Variations at the 5-Position
4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine
- Substituents : 4,6-Cl; 5-NH₂; 2-SC₃H₇
- Molecular Formula : C₇H₁₀Cl₂N₃S
- Key Differences: The 5-amino group enables hydrogen bonding, increasing bioavailability. Propylsulfanyl introduces sulfur-based reactivity (e.g., nucleophilic substitutions).
- Applications : High-yield (≥64.9%) precursor in antiviral or antibacterial agents .
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine
- Substituents : 4-Cl; 5-F; 2-CH₂OCH₃
- Molecular Formula : C₆H₆ClFN₂O
- Key Differences :
- Methoxymethyl is electron-donating, increasing pyrimidine ring electron density.
- Reduced halogenation decreases metabolic stability but improves synthetic versatility.
- Applications : Flexible building block in material science .
Complex Heterocyclic Analogues
JNJ-2482272 (Thiazole-Pyrimidine Hybrid)
- Structure : 4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine
- Key Differences :
- Thiazole ring introduces a planar heterocycle, enhancing rigidity and target binding.
- Demonstrated autoinduction in rat hepatocytes, affecting pharmacokinetics.
- Applications : Anti-inflammatory agent with unique CYP450 induction properties .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Multiple aromatic substituents enhance lipophilicity and blood-brain barrier penetration.
- Applications : Investigated in CNS-targeted drug development .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethylphenyl group in the target compound enhances metabolic stability compared to methyl or sulfonyl substituents .
- Biological Activity: Amino or thiazole-containing analogues (e.g., JNJ-2482272) show pronounced pharmacokinetic interactions, unlike the target compound, which is primarily a synthetic intermediate .
- Synthetic Efficiency : Propylsulfanyl and methoxymethyl derivatives prioritize cost-effective synthesis, while the target compound’s complex substituents require advanced functionalization techniques .
Biological Activity
4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative notable for its unique halogenated structure, which includes both fluorine and chlorine atoms as well as a trifluoromethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and anti-inflammatory applications.
- Molecular Formula : C12H7Cl2F4N
- Molecular Weight : 305.09 g/mol
- Structure : The compound's structure features a pyrimidine ring with multiple halogen substituents that enhance its reactivity and stability in biological systems.
4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine functions primarily as an anti-metabolic agent . Its mechanism involves:
- Mimicking Cellular Metabolites : The compound likely mimics natural metabolites, inhibiting enzymes crucial for DNA and RNA synthesis.
- Inhibition of Cell Division : By disrupting the synthesis pathways, it prevents cancer cell proliferation and induces apoptosis in malignant cells .
Anticancer Properties
Research indicates that compounds structurally similar to 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine exhibit significant anticancer activity:
- Inhibition of Tumor Growth : Studies have shown that related pyrimidine derivatives can inhibit tumor growth and angiogenesis in preclinical models.
- Cell Line Studies : In vitro assays demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which has higher IC50 values .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Targeting Inflammatory Pathways : Similar compounds have been shown to interact with various enzymes and receptors involved in inflammatory processes, potentially leading to reduced inflammation.
Safety Profile
Preliminary toxicity studies have indicated a favorable safety profile:
- Acute Toxicity : No acute toxicity was observed in animal models at doses up to 2000 mg/kg, suggesting a high safety margin for further development .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine?
- The synthesis typically involves halogenation and coupling reactions. For example:
- Deprotonation and nucleophilic substitution : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling substitution at the pyrimidine core .
- Fluorination and chlorination : Sequential halogenation steps under controlled temperatures (e.g., 0–60°C) ensure regioselectivity .
- Cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used to introduce the 4-(trifluoromethyl)phenyl group .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm substitution patterns and purity. For example, ¹⁹F NMR detects fluorination at the 5-position .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of substituents (e.g., trifluoromethyl group orientation) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (<2% threshold for pharmaceutical intermediates) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Vary parameters like temperature, solvent, and catalyst loading in a factorial design to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., incomplete halogenation products) and adjust reagent stoichiometry accordingly .
- Case study : Replacing DMF with acetonitrile reduced side reactions in fluorination steps, increasing yield from 65% to 82% .
Q. How do researchers resolve contradictions in reported synthesis methods (e.g., solvent choice, base selection)?
- Comparative studies : Replicate conflicting protocols (e.g., NaH vs. K₂CO₃ as a base) and evaluate outcomes via HPLC and NMR .
- Mechanistic insights : Solvent polarity affects base strength; NaH in DMF provides stronger deprotonation, favoring nucleophilic substitution over elimination .
- Data reconciliation : Contradictions often arise from impurities in starting materials. Purify precursors via column chromatography before use .
Q. What computational strategies are used to predict biological activity or binding modes of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes). For example, the trifluoromethyl group enhances hydrophobic binding in ATP pockets .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at specific pyrimidine positions (e.g., C4 vs. C6 for nucleophilic attack) .
- SAR (Structure-Activity Relationship) models : Compare analogs (e.g., replacing chlorine with bromine) to optimize potency and selectivity .
Q. What methodologies are employed to address challenges in purification and impurity profiling?
- Flash chromatography : Separate regioisomers using gradients of ethyl acetate/hexane (e.g., isolate 4,6-dichloro vs. 2,4-dichloro impurities) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity (>99% by HPLC) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect trace byproducts (e.g., dehalogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
